

Conteltinib's Activity Against ALK Mutations

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Compound Focus: Conteltinib

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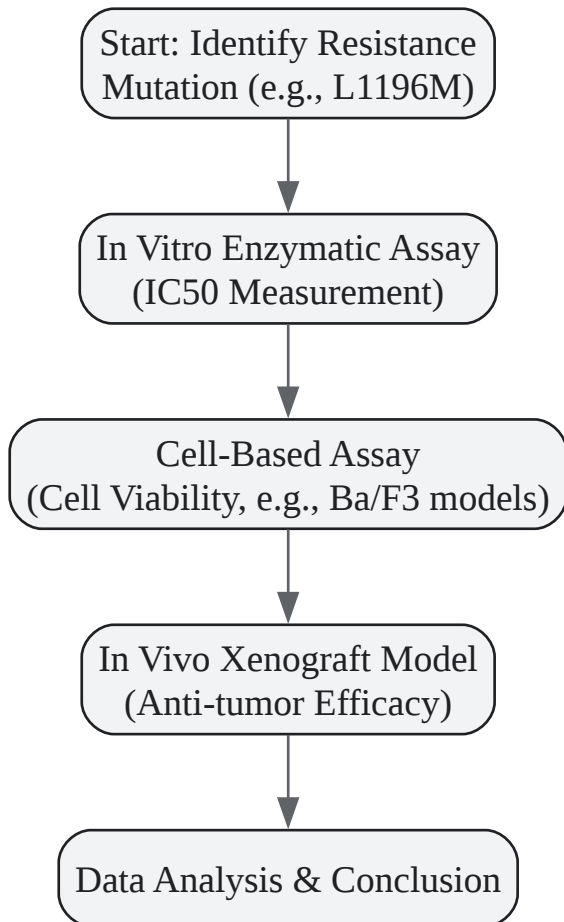
Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor (TKI). Preclinical enzymatic assays indicate that it can inhibit various **crizotinib-resistant mutations**, including **L1196M**, G1202R, F1174L, G1269S, and R1275Q in the ALK kinase domain [1] [2]. It is reported to be approximately **10-fold more potent than crizotinib** against ALK [1] [2].

The table below summarizes the key preclinical findings on **conteltinib**'s activity:

Aspect	Preclinical Finding
Overall Potency	~10-fold more potent than crizotinib against ALK [1] [2]
Activity on L1196M	Inhibits L1196M mutation in enzymatic assays [1] [2]
Other Inhibited Mutations	G1202R, F1174L, G1269S, R1275Q [1] [2]
Additional Targets	Also inhibits FAK and Pyk2, though less potently than ALK [1] [2] [3]
In Vivo Efficacy	Shows marked anti-tumor activity in crizotinib-sensitive and crizotinib-resistant xenograft models [1] [2]

Experimental Evidence and Workflow

The primary evidence for **conteltinib**'s activity against L1196M comes from preclinical studies. The typical workflow for generating this data involves specific experimental models.



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Key Experimental Models and Protocols:

- **In Vitro Enzymatic Assays:** These tests measure the half-maximal inhibitory concentration (IC50) of **conteltinib** against the purified kinase domain of ALK proteins, including wild-type and mutant forms like L1196M [1] [2]. This quantifies the drug's direct binding and inhibitory potency.
- **Cell-Based Viability Assays:** Researchers use engineered cell lines (like Ba/F3 cells) that are driven to proliferate by expressing the oncogenic ALK protein (e.g., EML4-ALK) with the L1196M mutation [4].
 - **Procedure:** Cells are treated with a range of **conteltinib** concentrations. After a set period (e.g., 72 hours), cell viability is measured using methods like ATP-based assays (e.g., CellTiter-Glo). The IC50 value is calculated from the dose-response curve, indicating the drug's functional effectiveness in a cellular context [4].

- **In Vivo Xenograft Models:** To confirm efficacy in a whole organism, immunodeficient mice are implanted with ALK-positive NSCLC cells that harbor the L1196M mutation [1] [2].
 - **Procedure:** Mice are randomized into treatment groups receiving either vehicle (control) or **conteltinib** at a predetermined dose (e.g., orally, once or twice daily). Tumor volume is measured regularly over the course of the study. Significant suppression of tumor growth in the treatment group compared to the control group demonstrates the anti-tumor activity of **conteltinib** against the resistant mutation [1] [2].

Frequently Asked Questions

What is the clinical significance of the L1196M mutation? The L1196M mutation is a common "gatekeeper" mutation that confers resistance to the first-generation ALK inhibitor crizotinib [1] [2] [5]. It is one of several on-target resistance mutations that can emerge after treatment with earlier-generation TKIs [6].

How does conteltinib's mutation coverage compare to other ALK inhibitors? Like other second-generation ALK TKIs (such as ceritinib, alectinib, and brigatinib), **conteltinib** is designed to target a range of crizotinib-resistant mutations [1] [2]. The specific profile of which mutations each inhibitor can effectively overcome varies, which is why sequencing different ALK inhibitors is a common strategy upon disease progression [6].

Are there resistance mutations that conteltinib cannot overcome? Yes, resistance can still develop. The real-world study highlighted that sequential use of ALK inhibitors can lead to the accumulation of multiple ALK mutations, including complex **compound mutations** (e.g., G1202R/L1196M), which can be resistant to even next-generation inhibitors, including the third-generation drug lorlatinib [6].

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